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Compound of Interest

Compound Name:
N-(2-hydroxyethyl)-2-

phenylacetamide

Cat. No.: B1293601 Get Quote

A Comprehensive Guide to the Structure-Activity Relationship of N-(2-hydroxyethyl)-2-
phenylacetamide Analogs

This guide provides a detailed comparison of N-(2-hydroxyethyl)-2-phenylacetamide
analogs, focusing on their structure-activity relationships (SAR) across various biological

activities, including anticonvulsant, anticancer, and neuroprotective effects. The information is

compiled from multiple studies to assist researchers, scientists, and drug development

professionals in understanding the key structural determinants for the therapeutic potential of

this class of compounds.

Comparative Biological Activity Data
The biological activity of N-(2-hydroxyethyl)-2-phenylacetamide analogs and related

phenylacetamide derivatives is significantly influenced by substitutions on the phenyl ring and

modifications of the amide moiety. The following tables summarize the quantitative data from

various studies.

Anticonvulsant Activity
The maximal electroshock (MES) test is a primary screening method for anticonvulsant drugs.

The efficacy is often reported as the median effective dose (ED50), while toxicity is measured

as the median toxic dose (TD50). The protective index (PI = TD50/ED50) is a measure of the

drug's safety margin.
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Compound
Modificatio
n

ED50
(mg/kg)

TD50
(mg/kg)

Protective
Index (PI)

Reference

N-(2-

hydroxyethyl)

decanamide

Long alkyl

chain instead

of

phenylaceta

mide

22.0 599.8 27.5 [1][2]

N-(2-

hydroxyethyl)

palmitamide

Long alkyl

chain instead

of

phenylaceta

mide

23.3 >1000 >42.9 [1][2]

N-(2-

hydroxyethyl)

stearamide

Long alkyl

chain instead

of

phenylaceta

mide

20.5 >1000 >48.8 [1][2]

N-(2-

hydroxyethyl)

cinnamamide

Cinnamoyl

group instead

of

phenylacetyl

17.7 154.9 8.8 [3]

(E)-3-(3-

fluorophenyl)-

N-(2-

hydroxyethyl)

acrylamide

3-

fluorophenyl

cinnamoyl

group

17.0 211.1 12.4 [3]

Valproate

(Standard

Drug)

- - - 1.6 [1]

Carbamazepi

ne (Standard

Drug)

- - - - [3]
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From these results, it is evident that long alkyl chain amides of ethanolamine show significant

anticonvulsant activity with high protective indices[1][2]. Additionally, cinnamamide derivatives,

particularly with a fluorine substitution on the phenyl ring, also demonstrate potent

anticonvulsant effects[3]. While not direct analogs of N-(2-hydroxyethyl)-2-phenylacetamide,

these findings suggest that modifications to the acyl group can profoundly impact

anticonvulsant activity.

Cytotoxic Activity Against Cancer Cell Lines
Several studies have investigated the anticancer potential of phenylacetamide derivatives. The

half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic

potency.

Compound Cell Line IC50 (µM) Reference

3j (p-nitro derivative) MDA-MB-468 0.76 ± 0.09 [4]

3d derivative MDA-MB-468 0.6 ± 0.08 [4]

3d derivative PC-12 0.6 ± 0.08 [4]

3c derivative MCF-7 0.7 ± 0.08 [4]

3d derivative MCF-7 0.7 ± 0.4 [4]

Doxorubicin (Standard

Drug)
MDA-MB-468 0.38 ± 0.07 [4]

2b (nitro derivative) PC3 52 [5]

2c (p-nitro derivative) PC3 80 [5]

2c (p-nitro derivative) MCF-7 100 [5]

Imatinib (Standard

Drug)
PC3 40 [5]

Imatinib (Standard

Drug)
MCF-7 98 [5]
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The data indicates that phenylacetamide derivatives with electron-withdrawing groups, such as

a nitro group, exhibit potent cytotoxic effects against various cancer cell lines[4][5]. The position

of the substituent on the phenyl ring also plays a crucial role in determining the anticancer

activity[4].

Key Structure-Activity Relationship Insights
Based on the available literature, several key SAR trends can be identified for phenylacetamide

derivatives:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring

are critical for biological activity. For anticonvulsant activity, electron-withdrawing groups at

the meta position of the phenyl ring appear to be favorable[6]. In the context of anticancer

activity, derivatives with a para-nitro group have shown strong cytotoxic effects[4].

Amide Moiety: The amide portion of the molecule is also important. While the 2-acetamido

group in some related series is important, it is not essential for anticonvulsant activity, as

hydroxy and methoxy analogs retain significant activity[7].

Lipophilicity: The lipophilicity of the molecule, often represented by LogP, influences the

onset and duration of action. More lipophilic compounds may exhibit a later onset of activity

in the MES test[6].

N-Alkyl Group: Modifications to the N-alkyl group can lead to significant changes in biological

activity by affecting lipophilicity and steric hindrance, which in turn impact cell permeability

and target binding affinity[8].

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Below are protocols for key assays mentioned in the literature.

Maximal Electroshock (MES) Test for Anticonvulsant
Activity
The MES test is a widely used preclinical model to screen for potential anticonvulsant agents

effective against generalized tonic-clonic seizures.
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Animals: Male Sprague-Dawley rats (250-300g) or Swiss albino mice (22 ± 2 g) are typically

used[2][9].

Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various

doses[9].

Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in

mice) is delivered through corneal electrodes after a predetermined time following drug

administration[10].

Observation: The animals are observed for the presence or absence of the tonic hindlimb

extension phase of the seizure[10].

Endpoint: The abolition of the tonic hindlimb extension is considered as the endpoint,

indicating protection[10].

Data Analysis: The percentage of animals protected at each dose is recorded. The median

effective dose (ED50), the dose that protects 50% of the animals, is then calculated using

statistical methods like probit analysis[10].

In Vitro Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in

proliferation or cytotoxicity assays.

Cell Culture: Cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468) are cultured in appropriate

media and conditions.

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach

overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and a reference drug (e.g., imatinib) for a specified period (e.g., 72 hours)[5].

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well,

and the plates are incubated for a few hours.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined from the dose-response curve.

Visualizing Relationships and Workflows
Structure-Activity Relationship Diagram
The following diagram illustrates the key structural features of the N-(2-hydroxyethyl)-2-
phenylacetamide scaffold and how modifications at different positions can influence its

biological activity.
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N-(2-hydroxyethyl)-2-phenylacetamide Scaffold

Key Modification Points

Impact on Biological Activity

[Phenyl Ring]-CH2-C(=O)-NH-CH2-CH2-OH

Phenyl Ring
Substituents (R1)

Amide Linker
Modification (R2)

N-Substituent
Modification (R3)

Anticonvulsant
Activity

  Electron-withdrawing groups at meta-position enhance activity

Anticancer
Activity

  Nitro group at para-position increases cytotoxicity

  Replacement with cinnamoyl group can be beneficial

  Alkyl chain length affects lipophilicity and activity

Neuroprotective
Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1293601?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19072766/
https://pubmed.ncbi.nlm.nih.gov/19072766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881093/
https://pubmed.ncbi.nlm.nih.gov/19272675/
https://pubmed.ncbi.nlm.nih.gov/19272675/
https://ps.tbzmed.ac.ir/PDF/ps-31-179.pdf
https://pubmed.ncbi.nlm.nih.gov/24250632/
https://pubmed.ncbi.nlm.nih.gov/24250632/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Structure_Activity_Relationship_of_N_Methyl_2_oxo_2_phenylacetamide_Derivatives_as_Anticonvulsant_Agents.pdf
https://pubmed.ncbi.nlm.nih.gov/9022975/
https://pubmed.ncbi.nlm.nih.gov/9022975/
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_N_ethyl_2_oxo_2_phenylacetamide_and_N_methyl_2_oxo_2_phenylacetamide_Unveiling_Structure_Activity_Relationships.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8818363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8818363/
https://www.benchchem.com/pdf/The_Pivotal_Role_of_Structure_in_the_Anticonvulsant_Activity_of_N_Ethyl_2_oxo_2_phenylacetamide_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b1293601#structure-activity-relationship-sar-studies-of-n-2-hydroxyethyl-2-phenylacetamide-analogs
https://www.benchchem.com/product/b1293601#structure-activity-relationship-sar-studies-of-n-2-hydroxyethyl-2-phenylacetamide-analogs
https://www.benchchem.com/product/b1293601#structure-activity-relationship-sar-studies-of-n-2-hydroxyethyl-2-phenylacetamide-analogs
https://www.benchchem.com/product/b1293601#structure-activity-relationship-sar-studies-of-n-2-hydroxyethyl-2-phenylacetamide-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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